molecular formula C10H12N2O4 B106340 O2,5/'-Anhydrothymidine CAS No. 15425-09-9

O2,5/'-Anhydrothymidine

Cat. No.: B106340
CAS No.: 15425-09-9
M. Wt: 224.21 g/mol
InChI Key: QJUREIKZSJEEAH-XLPZGREQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O2,5/‘-Anhydrothymidine typically involves the cyclization of thymidine derivatives. One common method includes the use of mesylation at the 3’-hydroxyl group of thymidine, followed by cyclization to form the anhydro compound . The reaction conditions often involve the use of strong bases such as potassium hydroxide in an aqueous medium.

Industrial Production Methods: Industrial production of O2,5/'-Anhydrothymidine is less common due to its specialized applications. the synthesis can be scaled up using similar reaction conditions as in laboratory settings, with careful control of temperature and pH to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: O2,5/'-Anhydrothymidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the anhydro bridge.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

O2,5/'-Anhydrothymidine has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: O2,5/'-Anhydrothymidine is unique due to its anhydro bridge, which imparts distinct chemical reactivity and biological activity compared to other thymidine derivatives. This makes it a valuable compound for specialized research applications.

Properties

IUPAC Name

(1R,10R,11S)-11-hydroxy-4-methyl-8,13-dioxa-2,6-diazatricyclo[8.2.1.02,7]trideca-3,6-dien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-5-3-12-8-2-6(13)7(16-8)4-15-10(12)11-9(5)14/h3,6-8,13H,2,4H2,1H3/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUREIKZSJEEAH-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3CC(C(O3)COC2=NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2[C@H]3C[C@@H]([C@H](O3)COC2=NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O2,5/'-Anhydrothymidine
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O2,5/'-Anhydrothymidine
Reactant of Route 6
O2,5/'-Anhydrothymidine

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